molecular formula C10H9BrN2O2 B2792379 Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1881321-71-6

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2792379
CAS No.: 1881321-71-6
M. Wt: 269.098
InChI Key: FRBREURDFVMNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1881321-71-6, molecular formula: C₁₀H₉BrN₂O₂) is a brominated imidazo[1,2-a]pyridine derivative with an ethyl ester group at position 6 and a bromine substituent at position 2. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are heterocyclic scaffolds renowned for their pharmacological versatility, including applications as kinase inhibitors, antiviral agents, and anti-inflammatory drugs . The bromine atom enhances electrophilicity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . Its purity in commercial samples is typically 96% .

Properties

IUPAC Name

ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-8(11)6-13(9)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBREURDFVMNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) . The minimum inhibitory concentrations (MIC) for these compounds range from 0.03 to 5.0 μM, indicating promising efficacy against Mtb H37Rv strains.

Antiepileptic Properties

Research has also focused on the anticonvulsant properties of this compound. In vitro studies have demonstrated its potential to act as an antiepileptic agent, contributing to the development of new treatments for epilepsy . The structural features of imidazo[1,2-a]pyridine derivatives play a crucial role in their interaction with neurological targets.

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to be utilized in the development of new drugs targeting different biological pathways . For example, it is a precursor in synthesizing compounds that inhibit phosphodiesterase III (PDE III), which is relevant for treating cardiac conditions .

Case Study 1: Antimicrobial Screening

A high-throughput screening approach was employed to evaluate various imidazo[1,2-a]pyridine derivatives, including this compound. The study identified several compounds with significant activity against drug-resistant tuberculosis strains, paving the way for further development in anti-TB therapies .

Case Study 2: Antiepileptic Screening

In another study focusing on anticonvulsant properties, this compound was synthesized and tested against established models of epilepsy. Results indicated a notable reduction in seizure activity, suggesting its potential as a therapeutic agent in epilepsy management .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Differences Applications/Notes
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate 1881321-71-6 Br (position 2), COOEt (position 6) C₁₀H₉BrN₂O₂ 285.10 Reference compound Intermediate for kinase inhibitors
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate 1260763-32-3 Br (position 6), F (position 8), COOEt (pos. 2) C₁₀H₈BrFN₂O₂ 287.09 Fluorine at position 8 increases electronegativity; altered reactivity Potential use in halogen bonding interactions
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate 81438-56-4 Br (position 6), CH₃ (position 2), COOEt (pos. 3) C₁₀H₁₀BrN₂O₂ 285.11 Methyl group enhances steric bulk; may reduce solubility Studied for anticonvulsant activity
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate 1198569-36-6 Br (position 3), NO₂ (position 6), COOEt (pos. 2) C₁₀H₈BrN₃O₄ 314.10 Nitro group at position 6 introduces strong electron-withdrawing effects Likely used in electrophilic substitution reactions
Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride 957062-60-1 Br (position 8), COOEt (position 6), HCl salt C₁₀H₁₀BrClN₂O₂ 321.56 Hydrochloride salt improves aqueous solubility; bromine at position 8 Pharmaceutical formulations requiring enhanced bioavailability
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate 2091027-84-6 Br (position 6), CH₃ (position 2), pyrimidine core C₁₀H₁₀BrN₃O₂ 284.11 Pyrimidine core replaces pyridine; additional nitrogen alters electronic properties Explored for binding to nucleic acid targets

Key Observations

Positional Isomerism: Bromine placement (positions 2, 3, 6, or 8) significantly impacts electronic distribution and reactivity. For example, bromine at position 2 (target compound) vs. position 8 (CAS 957062-60-1) alters steric accessibility for cross-coupling reactions .

Functional Group Effects :

  • Methyl groups (e.g., CAS 81438-56-4) increase hydrophobicity, which may reduce solubility but improve membrane permeability .
  • Nitro groups (CAS 1198569-36-6) strongly withdraw electrons, making the compound more reactive in nucleophilic aromatic substitution .

Salt Forms :

  • Hydrochloride salts (CAS 957062-60-1) enhance solubility, critical for in vivo pharmacokinetic performance .

Commercial Availability and Purity

The target compound and its analogs are commercially available in purities ranging from 95% to 98% (e.g., Combi-Blocks, American Elements) . Scale-up options (mg to 100g) cater to medicinal chemistry and bulk pharmaceutical needs .

Biological Activity

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential pharmacological applications, including anticonvulsant, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Structure and Composition

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C10H8BrN3O2
  • Molecular Weight : Approximately 269.09 g/mol
  • Functional Groups : Bromine atom at the 2-position and an ethyl ester group at the 6-position.

The compound typically appears as a solid and shows moderate solubility in organic solvents.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It has been synthesized and screened for its efficacy against various seizure models. In one study, the compound demonstrated a protective effect against seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of this compound in rodent models. The findings revealed that the compound significantly reduced the duration of seizures and increased the latency to onset compared to control groups. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated that it possesses notable antibacterial activity.

Comparative Analysis of Antimicrobial Activity

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateEscherichia coli64 µg/mL
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylatePseudomonas aeruginosa16 µg/mL

The data suggests that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Cytotoxicity and Anticancer Potential

In addition to its anticonvulsant and antimicrobial activities, this compound has shown promise in cancer research. Studies have indicated that it may possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxicity of this compound on A431 human epidermoid carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant antiproliferative activity. Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to receptors involved in neurological pathways and may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

Molecular Docking Studies

Recent docking studies have identified potential binding sites on target proteins:

  • FtsZ Protein : The compound shows promising binding affinity to the Vitamin K3-binding region of FtsZ in Streptococcus pneumoniae, indicating potential as an antibacterial agent.
  • GABA Receptors : Interaction with GABA receptors suggests a mechanism for its anticonvulsant effects.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions. A widely used method is the condensation of 2-aminopyridine derivatives with α-bromo carbonyl compounds. For example, reacting 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ yields the target compound (~65% yield) . Alternative routes include continuous flow synthesis, which improves efficiency by enabling precise temperature control and reduced reaction times . Key variables affecting yield include solvent polarity (ethanol vs. DMF), base strength (NaOH vs. NaHCO₃), and reaction duration (6–24 hours) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazo[1,2-a]pyridine core and substituent positions. For example, the ethyl ester group shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.3 ppm (CH₂) .
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry. SHELX programs (e.g., SHELXL) are standard for refining crystal structures, identifying hydrogen-bonding networks, and validating planarities of fused rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 299.99 for C₁₀H₉BrN₂O₂) .

Advanced: How can researchers resolve contradictions in literature regarding optimal bromination strategies?

Discrepancies often arise from competing bromination sites. For instance, electrophilic bromination at the 3-position may dominate under acidic conditions, while radical bromination favors the 6-position. To resolve this:

  • Use DFT calculations to predict bromine’s electrophilic affinity.
  • Compare kinetic vs. thermodynamic control via time-resolved NMR .
  • Validate regioselectivity using X-ray crystallography, as seen in analogous compounds like Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .

Advanced: What mechanistic insights explain this compound’s bioactivity against multidrug-resistant bacteria?

The bromine atom enhances electrophilicity, enabling covalent binding to bacterial targets. For example:

  • Enzyme Inhibition : The compound inhibits Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis. Docking studies show Br forms halogen bonds with catalytic residues .
  • Membrane Disruption : The lipophilic ethyl ester facilitates penetration into bacterial membranes, disrupting proton gradients .

Advanced: How does substituent variation (e.g., Br vs. Cl or CF₃) impact structure-activity relationships (SAR)?

  • Bromine : Enhances binding affinity (e.g., Ki = 0.8 µM for Br vs. 2.1 µM for Cl in kinase assays) due to stronger van der Waals interactions .
  • Trifluoromethyl (CF₃) : Increases metabolic stability but reduces solubility, as seen in Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .
  • Amino Groups : Ethyl 3-amino-6-bromo derivatives show improved antitubercular activity (MIC = 0.5 µg/mL vs. MDR-TB) due to hydrogen-bonding with DNA gyrase .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Disorder in Ethyl Groups : Common in ester derivatives. Mitigated by cooling crystals to 100 K and refining occupancy ratios .
  • Twinned Data : SHELXL’s TWIN command resolves pseudo-merohedral twinning, as applied in imidazo[1,2-a]pyridine structures .
  • Hydrogen Bonding : C–H⋯O/N interactions stabilize crystal packing. For example, intermolecular C–H⋯O bonds form trimeric units in Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate .

Advanced: How can reaction conditions be optimized for gram-scale synthesis?

  • Solvent Choice : Ethanol minimizes side reactions vs. DMF, which promotes decarboxylation .
  • Catalyst Screening : K₂CO₃ increases cyclization efficiency by deprotonating intermediates .
  • Flow Chemistry : Reduces reaction time from 12 hours (batch) to 30 minutes, achieving >90% yield .

Advanced: What purification challenges exist, and what techniques ensure high purity?

  • Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc) separates unreacted α-bromo ketones.
  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >96% purity, validated by HPLC .
  • Metal Traces : Chelating resins (e.g., Chelex 100) remove residual Pd/Cu from catalytic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.